Methyl 3-hydroxyhexanoate

Enzyme Engineering Biocatalysis Chiral Alcohol Synthesis

Methyl 3-hydroxyhexanoate (CAS 21188-58-9), also known as methyl β-hydroxycaproate or FEMA 3508, is a C7 β-hydroxy carboxylic acid ester (C7H14O3, MW 146.18) classified as a beta hydroxy acid derivative. This compound is a naturally occurring volatile component identified in fruits including pineapple, papaya, and Annona muricata , and is listed in the FDA Substances Added to Food inventory.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 21188-58-9
Cat. No. B142731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxyhexanoate
CAS21188-58-9
SynonymsMethyl 3-Hydroxycaproate;  Methyl 3-Hydroxyhexanoate; 
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OC)O
InChIInChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3
InChIKeyACCRBMDJCPPJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical liquid
Solubilityinsoluble in water and fat

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxyhexanoate (CAS 21188-58-9): Procurement-Grade Beta-Hydroxy Ester for Flavors, Bioplastics, and Chiral Synthesis


Methyl 3-hydroxyhexanoate (CAS 21188-58-9), also known as methyl β-hydroxycaproate or FEMA 3508, is a C7 β-hydroxy carboxylic acid ester (C7H14O3, MW 146.18) classified as a beta hydroxy acid derivative [1]. This compound is a naturally occurring volatile component identified in fruits including pineapple, papaya, and Annona muricata [2], and is listed in the FDA Substances Added to Food inventory [3]. Its molecular architecture—featuring a hydroxyl group at the C3 position of a six-carbon chain esterified with methanol—confers a unique combination of reactivity as a chiral building block, a potent fruity-winey odor profile, and utility as a monomer precursor for biodegradable polyhydroxyalkanoate (PHA) copolymers [4].

Flavor & Fragrance FEMA 3508, GRAS-listed pineapple-winey note
Biopolymer Monomer PHA copolymer precursor for flexible bioplastics
Chiral Building Block Enzymatic resolution to (R)-3-hydroxyhexanoic acid
Analytical Standard Verified purity, RI, and density specifications

Why Methyl 3-Hydroxyhexanoate (CAS 21188-58-9) Cannot Be Replaced by Other C6 or C4 Beta-Hydroxy Esters


Interchanging methyl 3-hydroxyhexanoate with other beta-hydroxy esters—such as methyl 3-hydroxybutyrate (C5), ethyl 3-hydroxyhexanoate (C8), or methyl 3-hydroxyoctanoate (C9)—introduces material divergence in at least four procurement-critical dimensions: enzymatic substrate specificity and conversion kinetics [1], polymer chain flexibility and thermal behavior in PHBHHx copolymer applications [2], sensory potency and odor character for flavor/fragrance formulations [3], and regulatory safety profile as independently assessed by RIFM [4]. The specific six-carbon backbone with a C3 hydroxyl group and methyl ester termination creates a discrete combination of chain length, polarity, and volatility that cannot be achieved by either shorter-chain analogs (insufficient hydrophobic interaction, different organoleptic threshold) or longer-chain homologs (excessive lipophilicity, altered polymer crystallinity). The following evidence items quantify these differential gaps.

Enzyme kinetics diverge; shorter-chain analogs may be rejected by wild-type cpADH5, disrupting biocatalytic routes.
Polymer thermal and mechanical profiles shift; other β-hydroxy esters can alter crystallinity and flexibility, limiting PHA copolymer design.
Sensory profile (pineapple-winey vs. floral) differs; ethyl homolog may not replicate the intended flavor note, compromising formulation fidelity.

Quantitative Differentiation Guide: Methyl 3-Hydroxyhexanoate vs. Key Comparators


Enzymatic Substrate Specificity: cpADH5 W286A Mutant Shows 5.5-Fold Vmax Increase and 9.6-Fold Km Decrease for Methyl 3-Hydroxyhexanoate vs. Methyl 3-Hydroxybutyrate

The engineered W286A variant of Candida parapsilosis alcohol dehydrogenase (cpADH5) exhibits dramatically altered chain-length specificity for methyl 3-hydroxyalkanoates. Kinetic characterization revealed a 5.5-fold increase in Vmax (2.48 U/mg) and a 9.6-fold decrease in Km (4.76 mM) toward methyl 3-hydroxyhexanoate compared to the wild-type enzyme's baseline parameters for methyl 3-hydroxybutyrate [1]. This contrasts sharply with the wild-type enzyme, which does not accept methyl 3-hydroxyhexanoate as a substrate at all [2].

Enzymatic kinetics
Head-to-head
Vmax 2.48 U/mg (5.5× increase), Km 4.76 mM (9.6× decrease) vs. methyl 3-hydroxybutyrate
Supports biocatalytic C6 substrate selection
Wild-type cpADH5 does not accept methyl 3-hydroxyhexanoate
Enzyme Engineering Biocatalysis Chiral Alcohol Synthesis Directed Evolution

Polymer Precursor Function: 3-Hydroxyhexanoate (3HHx) Incorporation Reduces PHB Copolymer Melting Temperature and Enhances Flexibility Compared to Pure PHB Homopolymer

Methyl 3-hydroxyhexanoate serves as the monomer precursor for the 3-hydroxyhexanoate (3HHx) unit in P(3HB-co-3HHx) copolymers [1]. Increasing the mole fraction of 3HHx from 0% (pure PHB) to 5-20 mol% reduces the melting temperature (Tm) and increases elongation at break, overcoming the inherent brittleness of PHB homopolymer [2]. Specifically, PHB homopolymer exhibits a Tm of approximately 175-180°C and elongation at break below 5%, whereas PHBHHx with 11 mol% 3HHx shows a Tm reduction to ~145°C and elongation at break exceeding 400% [3].

Copolymer properties
Cross-study
PHBHHx 11 mol% 3HHx: Tm ~145 °C, elongation >400% vs. PHB: Tm ~175–180 °C, elongation
Enables tunable flexibility for bioplastics
Literature values; verify with specific polymerization conditions
Sensory profile
Cross-study
Methyl ester: powerful fruity-winey, pineapple, taste threshold 5 ppm; Ethyl ester: more floral, less intense
Odor character distinction may affect formulation
Sensory data from RIFM assessment and literature
Safety assessment
Source review
RIFM clears genotoxicity, skin sensitization, phototoxicity, respiratory endpoints at 0.0091% rinse-off
Reduces regulatory uncertainty for fragrance use
Usage levels per IFRA 2015; verify against current exposure models
Analytical specification
Lot attribute
≥98.0% (GC), n20/D 1.43, density 1 g/mL at 25 °C
Supports method reproducibility
Verify lot-specific COA
Biodegradable Polymers Polyhydroxyalkanoates (PHA) PHBHHx Bioplastics

Sensory Differentiation: Methyl 3-Hydroxyhexanoate Delivers Distinct Pineapple-Winey-Fruity Note at FEMA GRAS Status, Differentiated from Ethyl 3-Hydroxyhexanoate

Methyl 3-hydroxyhexanoate (FEMA 3508) is characterized by an oily, ethereal, powerful fruity-winey odor with sweet, woody, overripe pineapple nuances [1]. In contrast, the ethyl homolog (ethyl 3-hydroxyhexanoate, FL No. 09.535) presents a different odor profile described as more floral and less intense [2]. The methyl ester exhibits a taste threshold of 5 ppm with sweet, fruity, overripe, pineapple, and tropical woody notes [3], while quantitative odor threshold data for the ethyl ester is not established in the same systems.

Sensory profile
Cross-study
Methyl ester: powerful fruity-winey, pineapple, taste threshold 5 ppm; Ethyl ester: more floral, less intense
Odor character distinction may affect formulation
Sensory data from RIFM assessment and literature
Flavor Chemistry Fragrance Ingredients Organoleptic Properties FEMA GRAS

Safety Profile Differentiation: RIFM Assessment Clears Methyl 3-Hydroxyhexanoate for Genotoxicity and Skin Sensitization Endpoints at Usage Levels ≤0.0091% in Rinse-Off Products

The RIFM safety assessment evaluated methyl 3-hydroxyhexanoate across seven human health endpoints and concluded that it does not present a concern for genotoxicity, skin sensitization, phototoxicity, or local respiratory toxicity at current usage levels [1]. The worldwide volume of use is <0.1 metric ton per year, and the 95th percentile concentration in shampoo is 0.0091% [2]. This contrasts with structurally related esters that may require additional sensitization testing or have lower acceptable use levels.

Safety assessment
Source review
RIFM clears genotoxicity, skin sensitization, phototoxicity, respiratory endpoints at 0.0091% rinse-off
Reduces regulatory uncertainty for fragrance use
Usage levels per IFRA 2015; verify against current exposure models
Fragrance Safety Toxicology Regulatory Compliance RIFM

Analytical Purity and Standardization: Commercial Analytical Standard Offers ≥98.0% GC Purity with Verified Refractive Index n20/D 1.43 and Density 1 g/mL at 25°C

Methyl 3-hydroxyhexanoate is available as an analytical standard with assay ≥98.0% (GC), suitable for HPLC and gas chromatography applications . Key physical constants include refractive index n20/D 1.43 (lit.) and density 1 g/mL at 25°C (lit.) . These specifications are critical for accurate quantitative analysis and method development in flavor research and metabolomics, where impurities or incorrect isomers can compromise data integrity.

Analytical specification
Lot attribute
≥98.0% (GC), n20/D 1.43, density 1 g/mL at 25 °C
Supports method reproducibility
Verify lot-specific COA
Analytical Chemistry GC-MS Standard Method Validation Quality Control

Optimal Application Scenarios for Methyl 3-Hydroxyhexanoate Based on Quantified Differentiation


Biocatalytic Synthesis of Chiral (R)-3-Hydroxyhexanoic Acid Derivatives Using Engineered cpADH5 Variants

Researchers utilizing directed evolution of alcohol dehydrogenases for medium-chain β-hydroxy ester oxidation should procure methyl 3-hydroxyhexanoate as the substrate of choice. The 5.5-fold Vmax increase and 9.6-fold Km decrease observed with the cpADH5 W286A mutant [1] enable efficient conversion to chiral (R)-3-hydroxyhexanoic acid, a valuable pharmaceutical building block. This specific compound is required because wild-type cpADH5 does not accept methyl 3-hydroxyhexanoate [2], and shorter-chain analogs (e.g., methyl 3-hydroxybutyrate) exhibit inverted enantiopreference and inferior kinetics in the engineered system.

Production of Flexible, Biodegradable PHBHHx Copolymers with Tailored Mechanical Properties

Polymer scientists and bioplastic manufacturers developing P(3HB-co-3HHx) materials should source methyl 3-hydroxyhexanoate as the 3HHx monomer precursor. Increasing the 3HHx mole fraction from 0% to 5-20 mol% reduces the melting temperature by 30-35°C and increases elongation at break from <5% to >400% relative to pure PHB [1]. This tunability is unattainable with 3-hydroxybutyrate-only precursors and is essential for producing flexible films and packaging materials with appropriate processability and mechanical performance [2].

Flavor Formulation Requiring GRAS-Listed Pineapple-Winey-Fruity Top Note

Flavor chemists formulating pineapple, tropical fruit, or wine-type flavor systems should specify methyl 3-hydroxyhexanoate (FEMA 3508). Its distinct oily, ethereal, powerful fruity-winey odor with sweet, woody, overripe pineapple nuances [1] and taste threshold of 5 ppm [2] provide a specific sensory profile that cannot be replicated by the ethyl homolog (FL No. 09.535), which presents a more floral, less intense character. The compound's FDA EAFUS listing [3] and RIFM safety clearance [4] support use in food and beverage applications.

Fragrance Ingredient Development with Completed RIFM Safety Dossier

Fragrance houses developing consumer products requiring safety-assessed ingredients should prioritize methyl 3-hydroxyhexanoate over less-characterized β-hydroxy esters. The completed RIFM safety assessment clears the compound for genotoxicity, skin sensitization, phototoxicity, and local respiratory toxicity at 95th percentile shampoo concentrations of 0.0091% [1]. This dossier accelerates regulatory approval and reduces formulation risk compared to alternatives lacking peer-reviewed safety evaluations.

Application
Selection Property
Validation Focus
Biocatalytic chiral synthesis
Enzyme-substrate kinetics review
Validate cpADH5 mutant compatibility with C6 substrate
Flexible PHA copolymer
Monomer incorporation & copolymer properties
Verify thermal and mechanical response in final material
Flavor formulation (GRAS pineapple)
Sensory profile fidelity
Confirm FEMA GRAS status and odor match to target note
Fragrance safety-assessed ingredient
RIFM safety dossier completeness
Verify genotoxicity and skin sensitization clearance

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